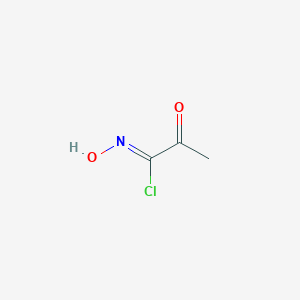

Pyruvohydroximoyl chloride

Description

Pyruvohydroximoyl chloride (IUPAC name: N-Hydroxy-2-oxopropanimidoyl chloride, CAS: 17019-27-1) is a reactive organochlorine compound characterized by a ketone-oxime functional group and a chloride substituent. Its structure is defined as (1Z)-configured, indicating the stereochemistry of the imidoyl group . Synonyms include α-Chloroisonitrosoacetone and Propanimidoyl chloride, N-hydroxy-2-oxo-, reflecting its hybrid oxime-ketone and acyl chloride properties .

Toxicity data for the oxime variant (CAS: 4732-59-6) reports an oral LDLo (lowest published lethal dose) of 100 mg/kg in rats, indicating acute toxicity .

Properties

CAS No. |

17019-27-1 |

|---|---|

Molecular Formula |

C3H4ClNO2 |

Molecular Weight |

121.52 g/mol |

IUPAC Name |

(1Z)-N-hydroxy-2-oxopropanimidoyl chloride |

InChI |

InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3- |

InChI Key |

KCMDLQKACKNGMB-HYXAFXHYSA-N |

SMILES |

CC(=O)C(=NO)Cl |

Isomeric SMILES |

CC(=O)/C(=N/O)/Cl |

Canonical SMILES |

CC(=O)C(=NO)Cl |

Synonyms |

chloroisonitrous acetone chloroisonitrous acetone, (E)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Pyruvohydroximoyl chloride with structurally or functionally related compounds, emphasizing molecular features, hazards, and applications.

This compound vs. Propionyl Chloride

Key Differences :

- This compound’s oxime group enhances nitrogen-based reactivity, whereas Propionyl chloride is a classic acylating agent.

- The oxime variant’s LDLo suggests higher acute toxicity compared to Propionyl chloride’s general corrosiveness .

This compound vs. 6-Chloro-4-hydroxypyrimidine

Key Differences :

- 6-Chloro-4-hydroxypyrimidine’s aromatic ring system contrasts with this compound’s aliphatic chain, leading to divergent reactivity (e.g., nucleophilic substitution vs. electrophilic addition) .

This compound vs. Anthocyanin Chlorides

Anthocyanin chlorides (e.g., Callistephin chloride, Ideain chloride) are glycosylated flavonoids with chloride counterions, unlike this compound’s covalent chloride . These plant pigments are non-toxic and structurally unrelated, emphasizing the diversity of chloride-containing compounds .

Q & A

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., solvent polarity, temperature). Conduct controlled comparative studies using standardized protocols. For example, test nucleophilic substitution rates in aprotic vs. protic solvents while maintaining consistent reagent concentrations. Use multivariate analysis (ANOVA) to identify statistically significant variables and validate findings with quantum mechanical calculations (DFT) to model reaction pathways .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What strategies optimize the design of kinetic studies for this compound in multi-step reactions?

- Methodological Answer : Employ stopped-flow techniques or inline FTIR to capture rapid intermediates. For slow reactions, use periodic sampling with quench methods (e.g., rapid cooling or acid/base quenching). Design experiments with time-resolved data points (e.g., 0, 5, 15, 30, 60 minutes) and triplicate runs to assess reproducibility. Use kinetic modeling software (e.g., Copasi) to derive rate constants and validate mechanisms via Arrhenius plots .

Q. How should computational models be integrated with experimental data to predict this compound’s behavior under novel conditions?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation. Parameterize force fields using crystallographic data or quantum chemical calculations (e.g., B3LYP/6-31G*). Test predictions (e.g., solvent effects on conformation) through NMR NOE experiments or X-ray diffraction. Cross-validate computational predictions with empirical data, adjusting models iteratively to reduce error margins .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply false discovery rate (FDR) corrections. Include positive/negative controls in each assay plate to normalize inter-experimental variability. Publish raw data and analysis scripts in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Conduct kinetic and thermodynamic profiling at small scale to identify rate-limiting steps. Use dimensionless scaling parameters (e.g., Reynolds number for mixing, Damköhler number for reaction rates). Validate scalability in pilot batches (1–10 L) with real-time monitoring (PAT tools like ReactIR). Document deviations from ideal conditions (e.g., heat transfer limitations) and adjust protocols iteratively .

Safety & Compliance

Q. What personal protective equipment (PPE) and engineering controls are essential for handling this compound?

- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Conduct operations in a fume hood with HEPA filtration. Install emergency showers/eyewash stations nearby. Regularly monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH Manual of Analytical Methods). Train personnel in spill containment using inert adsorbents (vermiculite) and neutralization protocols (e.g., sodium bicarbonate) .

Tables for Comparative Analysis

Table 1 : Stability of this compound Under Various Conditions

| Condition | Degradation Rate (%/day) | Major Degradants Identified |

|---|---|---|

| 25°C, ambient humidity | 8.2 ± 0.5 | Pyruvic acid, hydroxylamine |

| 4°C, desiccated | 0.3 ± 0.1 | None detected |

| –20°C, anhydrous solvent | 0.1 ± 0.05 | None detected |

| Data derived from accelerated stability studies |

Table 2 : Comparison of Analytical Techniques for this compound

| Technique | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) |

|---|---|---|---|

| HPLC-UV | 0.05 | 0.15 | 1.8 |

| LC-MS | 0.005 | 0.015 | 0.9 |

| GC-MS | 0.1 | 0.3 | 2.5 |

| Validation parameters per ICH Q2(R1) guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.